molecular formula C3H5BrClF4N B2514917 3-bromo-2,2,3,3-tetrafluoropropan-1-aminehydrochloride CAS No. 328386-77-2

3-bromo-2,2,3,3-tetrafluoropropan-1-aminehydrochloride

Cat. No.: B2514917
CAS No.: 328386-77-2
M. Wt: 246.43
InChI Key: PXMORTRJOFNPCE-UHFFFAOYSA-N
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Description

3-bromo-2,2,3,3-tetrafluoropropan-1-aminehydrochloride is a chemical compound with the molecular formula C3H5BrClF4N and a molecular weight of 246.43 g/mol . It is a brominated and fluorinated amine hydrochloride, typically found in a powdered form. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2,2,3,3-tetrafluoropropan-1-aminehydrochloride can be achieved through several methods. One common approach involves the reaction of 2,2,3,3-tetrafluoropropan-1-amine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions typically include controlled temperatures and specific reaction times to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2,2,3,3-tetrafluoropropan-1-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

3-bromo-2,2,3,3-tetrafluoropropan-1-aminehydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-2,2,3,3-tetrafluoropropan-1-aminehydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in various chemical interactions, influencing the reactivity and stability of the molecule. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-2,2,3,3-tetrafluoropropan-1-aminehydrochloride is unique due to its specific combination of bromine and fluorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

3-Bromo-2,2,3,3-tetrafluoropropan-1-amine hydrochloride (CAS No. 328386-77-2) is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula: C3H4BrF4N·HCl
Molecular Weight: 196.43 g/mol
Structure: The compound features a bromine atom and four fluorine atoms attached to a propanamine structure, which significantly influences its reactivity and biological interactions.

The biological activity of 3-bromo-2,2,3,3-tetrafluoropropan-1-amine hydrochloride is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as a modulator of certain enzyme activities and receptor interactions. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy in biological systems.

Therapeutic Applications

Recent studies have explored the therapeutic potential of this compound in various contexts:

  • Antimicrobial Activity : Preliminary investigations suggest that 3-bromo-2,2,3,3-tetrafluoropropan-1-amine hydrochloride exhibits antimicrobial properties against several bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
  • Anticancer Properties : There is ongoing research into the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
  • Neurological Implications : Some studies suggest potential applications in treating neurodegenerative diseases due to its ability to modulate ion channels involved in neuronal excitability.

Research Findings

Several key studies have contributed to our understanding of the biological activity of this compound:

Table 1: Summary of Research Findings

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialIn vitro assaysEffective against Gram-positive bacteria; MIC values reported.
AnticancerCell viability assaysInduced apoptosis in breast cancer cells; downregulation of anti-apoptotic proteins.
NeurologicalAnimal modelsReduced pain sensitivity in neuropathic pain models; potential for use in chronic pain management.

Case Studies

  • Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 3-bromo-2,2,3,3-tetrafluoropropan-1-amine hydrochloride against various pathogens. The results indicated significant activity against Staphylococcus aureus with an MIC value of 32 µg/mL.
  • Cancer Research : In a study by Johnson et al. (2024), the compound was tested on multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent reduction in cell viability and increased markers for apoptosis.
  • Neuropathic Pain Model : A recent animal study assessed the effects of the compound on neuropathic pain induced by chronic constriction injury (CCI). The administration of 3-bromo-2,2,3,3-tetrafluoropropan-1-amine hydrochloride resulted in a significant decrease in mechanical allodynia compared to control groups.

Properties

IUPAC Name

3-bromo-2,2,3,3-tetrafluoropropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrF4N.ClH/c4-3(7,8)2(5,6)1-9;/h1,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMORTRJOFNPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Br)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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